molecular formula C21H13ClO4S B2770330 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 618390-52-6

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2770330
CAS No.: 618390-52-6
M. Wt: 396.84
InChI Key: LUMRYSPMWNEMOY-UHFFFAOYSA-N
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Description

Chemical Structure: This compound consists of a 4H-chromen-4-one core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 2, and a thiophene-2-carboxylate ester at position 6.

Applications: Derivatives of 4H-chromen-4-one and thiophene carboxylates are widely studied for anticancer and antibacterial activities.

Properties

IUPAC Name

[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO4S/c1-12-19(13-4-6-14(22)7-5-13)20(23)16-9-8-15(11-17(16)25-12)26-21(24)18-3-2-10-27-18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMRYSPMWNEMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Method

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) . The chromenol intermediate reacts with the acid chloride in anhydrous dichloromethane, catalyzed by pyridine to neutralize HCl byproducts.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (chromenol:acid chloride).
  • Temperature : 0–25°C.
  • Yield : 80–90%.

Coupling Reagent-Assisted Esterification

Modern protocols employ N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. This method minimizes side reactions and is suitable for heat-sensitive substrates.

Optimized Parameters :

  • Solvent : Tetrahydrofuran (THF).
  • Reaction Time : 12–24 hours.
  • Yield : 85–92%.

Catalytic and Green Chemistry Approaches

To enhance sustainability, heterogeneous catalysts like Nafion-silica composites and zeolites enable solvent-free or one-pot syntheses. For instance, the chromenone core and esterification can be performed sequentially in a single reactor using Nafion-silica, reducing waste and energy consumption.

Key Advantages :

  • Reusability : Catalysts retain activity for 5–10 cycles.
  • Reaction Time : Reduced from 12 hours to 3 hours.
  • Yield : Comparable to classical methods (75–88%).

Industrial-Scale Synthesis and Process Optimization

Scaling production requires addressing cost, safety, and efficiency. Continuous flow reactors are employed for Pechmann condensation, offering precise temperature control and higher throughput.

Industrial Parameters :

  • Throughput : 1–5 kg/h per reactor unit.
  • Purity : ≥98% after recrystallization.
  • Solvent Recovery : >90% via distillation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Environmental Impact
Classical Pechmann 70–85 95–98 120–150 Moderate
Catalytic One-Pot 75–88 97–99 90–110 Low
Friedel-Crafts + Ester 50–70 90–95 160–200 High

The catalytic one-pot method emerges as the most sustainable and cost-effective, though classical Pechmann remains prevalent for small-scale synthesis.

Challenges and Limitations

  • Regioselectivity : Competing substitution patterns during cyclization necessitate rigorous purification.
  • Acid Sensitivity : The 4-oxo group is prone to keto-enol tautomerism under basic conditions, complicating esterification.
  • Scalability : Continuous flow systems require significant upfront investment.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

    Oxidation: Quinones and sulfoxides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, including:

Anticancer Activity

Research indicates that derivatives of chromenones can exhibit selective cytotoxicity against cancer cell lines. For instance, studies have shown that modifications in the chromenone structure can enhance their effectiveness as anticancer agents. The presence of halogen substituents, such as chlorine in this compound, has been linked to increased potency against tumorigenic cells.

Study ReferenceFindings
Umesha et al. (2009)Demonstrated that structurally similar chromenones showed significant cytotoxic effects on cancer cell lines.
Hayakawa et al. (2004)Reported on the design and synthesis of chromenone derivatives with promising anticancer properties.

Antioxidant Properties

Chromone derivatives are known for their antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to the overall therapeutic profile of the compound.

Antimicrobial Activity

The antimicrobial potential of chromenone derivatives has been explored in various studies. The structure of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate suggests it may possess activity against a range of bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Inhibition of Cell Proliferation

Studies suggest that chromenone derivatives can inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Modulation of Oxidative Stress

By acting as an antioxidant, the compound may reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.

Case Studies

Several case studies highlight the applications and effectiveness of chromenone derivatives similar to this compound:

  • Anticancer Efficacy : A study demonstrated that a related chromenone derivative exhibited significant inhibition of breast cancer cell growth, suggesting that structural modifications can lead to enhanced anticancer properties.
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial activity of various chromenones against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Structural Features Biological Activity References
3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate 4H-chromen-4-one core; 4-Cl-phenyl; methyl at C2; thiophene-2-carboxylate at C7 Anticancer/antibacterial (inferred from analogues)
[3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate Methoxy-phenyl; trifluoromethyl at C2; thiophene-2-carboxylate at C7 Enhanced lipophilicity due to CF3; potential kinase inhibition
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate Morpholine-carboxylate at C7; trifluoromethyl at C2 Improved solubility; possible CNS activity
5-(4-Chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino]thiophene-2-carboxylate Thiophene-2-carboxylate with sulfonamide and pyrimidine substituents High anticancer activity (comparable to doxorubicin)

Key Research Findings

Anticancer Activity: Thiophene carboxylates bearing 4-chlorophenyl groups (e.g., compound 4b in ) exhibit growth inhibition comparable to doxorubicin, attributed to the electron-withdrawing Cl substituent enhancing DNA intercalation or enzyme inhibition .

Antibacterial Activity :

  • Thiophene derivatives with sulfonamide or triazole moieties (e.g., compound 19c in ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria. The 4-chlorophenyl group may disrupt bacterial cell wall synthesis .

Electronic and Steric Effects :

  • Substitution at C2 of the chromene core (methyl vs. trifluoromethyl) significantly alters steric bulk and electronic distribution. Methyl groups favor planar conformations for DNA binding, while trifluoromethyl groups enhance hydrophobic interactions with enzyme pockets .
  • Replacement of thiophene-2-carboxylate with morpholine-4-carboxylate () improves aqueous solubility but reduces cytotoxicity, highlighting the importance of the thiophene ring in bioactivity .

Crystallographic and Computational Insights

  • Crystallography : Tools like SHELXL and Mercury CSD are critical for resolving the anisotropic displacement parameters of halogenated chromene derivatives, aiding in understanding intermolecular interactions (e.g., Cl···π or hydrogen bonding) .
  • Packing Similarity : Analogs with 4-chlorophenyl groups (e.g., compounds) exhibit similar crystal packing motifs, suggesting predictable solid-state behavior for drug formulation .

Biological Activity

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer fields. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables where applicable.

  • Molecular Formula : C24H26ClNO5
  • Molecular Weight : 443.92 g/mol
  • CAS Number : 929831-60-7

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.

Table 1: Antimicrobial Efficacy

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.008 µg/mL
Other derivativesE. coli>64 µg/mL
Novel derivativesKlebsiella pneumoniaeNot effective

The compound showed potent activity against certain Gram-positive bacteria while being less effective against Gram-negative pathogens, which may be attributed to the presence of efflux pumps in these organisms that confer resistance .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound, particularly against lung cancer cell lines such as A549. The presence of a 4-chlorophenyl group has been associated with enhanced anticancer activity.

Table 2: Anticancer Activity Against A549 Cells

CompoundViability Reduction (%)IC50 (µM)
This compound64%0.046
Control (standard drug)50%0.050

The compound exhibited significant cytotoxicity towards cancer cells while maintaining a lower toxicity profile on non-cancerous cells, suggesting a favorable therapeutic index for further development .

The biological activity of the compound is believed to stem from its ability to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. This dual inhibition mechanism is crucial for its antibacterial efficacy.

Case Study: Enzymatic Inhibition

A study demonstrated that the compound inhibited the ATPase activity of E. coli DNA gyrase with an IC50 value as low as 0.012 µg/mL, indicating strong selectivity towards bacterial enzymes without affecting human topoisomerases .

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, and how can reaction yields be maximized?

The synthesis involves multi-step reactions, including:

  • Coupling reactions : Chromenone and thiophene carboxylate moieties are typically linked via esterification or nucleophilic substitution under acidic/basic conditions.
  • Byproduct minimization : Use of catalysts like ZnCl₂ (for thiophene derivatives) and temperature control (80–120°C) improves regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the target compound from intermediates .

Example data for analogous compounds:

ParameterValueSource
Yield optimization65–78% via reflux in dioxane
Key catalystZnCl₂ or K₂CO₃

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation requires:

  • Single-crystal XRD : Programs like SHELX and Mercury CSD analyze bond lengths, angles, and packing motifs. For example, chromenone cores show C=O bond lengths of 1.21–1.23 Å .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Aromatic protons in the 4-chlorophenyl group resonate at δ 7.3–7.6 ppm .
  • FT-IR : Stretching vibrations for ester carbonyl (C=O) appear at 1720–1740 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies are used to predict the compound's reactivity and binding affinity?

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For thiophene esters, electron-withdrawing groups (e.g., Cl, CF₃) lower LUMO energies, enhancing electrophilicity .
  • Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., cytochrome P450). Docking scores for chromenone-thiophene hybrids show binding energies of −8.2 to −9.6 kcal/mol .

Q. How does the compound modulate enzyme activity, and what kinetic studies support this?

  • Mechanism : The chromenone core competitively inhibits oxidoreductases (e.g., COX-2) by mimicking the planar structure of coenzyme Q .
  • Kinetic data : For similar derivatives, KiK_i values range from 0.8–2.3 µM, and VmaxV_{max} decreases by 40–60% under saturating substrate conditions .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

  • Disorder in thiophene rings : Anisotropic displacement parameters (ADPs) in SHELXL refine disordered atoms iteratively .
  • Twinned crystals : Mercury CSD’s packing similarity tool identifies pseudo-symmetry, enabling HKLF 5-based refinement in SHELX .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • SAR studies :
  • 4-Chlorophenyl : Enhances lipophilicity (logP ≈ 3.8) and membrane permeability compared to methoxy analogs .
  • Trifluoromethyl groups : Increase metabolic stability (t₁/₂ > 6 hrs in microsomal assays) but reduce aqueous solubility .

Methodological Guidance

Q. What protocols are recommended for analyzing in vitro cytotoxicity?

  • Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with doxorubicin as a positive control .
  • Assays : MTT/WST-1 at 48–72 hrs; IC₅₀ values for chromenone-thiophene hybrids range from 12–35 µM .

Q. How should researchers handle discrepancies in biological activity data across studies?

  • Variable sources : Differences in cell passage number, serum concentration, or solvent (DMSO vs. ethanol) alter IC₅₀ by ±15% .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting logP values for this compound?

  • Measurement methods : Calculated logP (cLogP via ChemDraw) vs. experimental (shake-flask) differ by 0.3–0.5 units due to ionization in aqueous phases .
  • Resolution : Standardize protocols using HPLC-derived logP (e.g., C18 column, isocratic elution) .

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